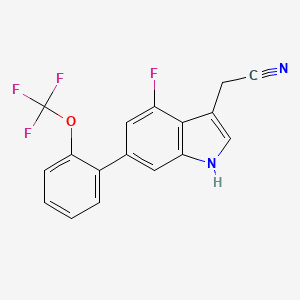
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structural features, including a methyl group, a methylcyclopropyl group, and a propan-2-yl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine involves several steps, typically starting with the preparation of the pyrazole ring One common method involves the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazole ring
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the pyrazole ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific biochemical pathways. The exact mechanism of action would require detailed studies to elucidate its molecular interactions and effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
This compound: This compound shares similar structural features but may differ in the position or nature of substituents.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with two methyl groups attached to the pyrazole ring.
4-Isopropyl-1H-pyrazole: Another pyrazole derivative with an isopropyl group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylcyclopropyl)-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-6(2)9-10(8-5-7(8)3)13-14(4)11(9)12/h6-8H,5,12H2,1-4H3 |
Clé InChI |
NJTOGGAEXUHUPM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=NN(C(=C2C(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
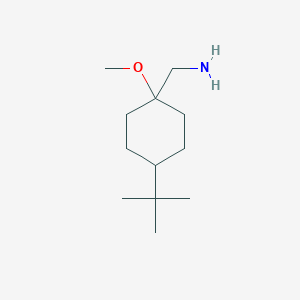
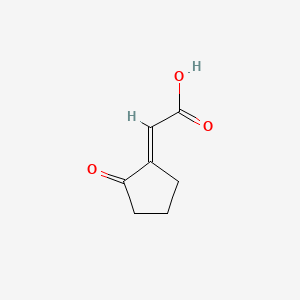
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
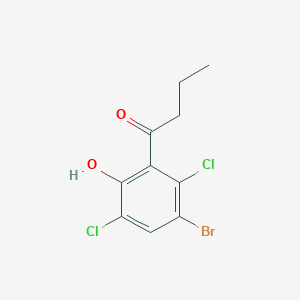
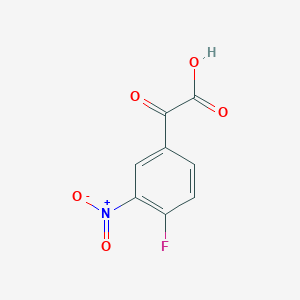
amine](/img/structure/B13078248.png)
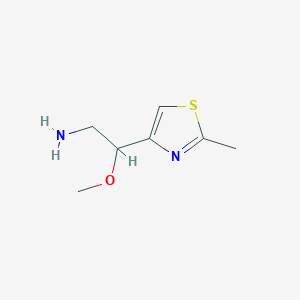
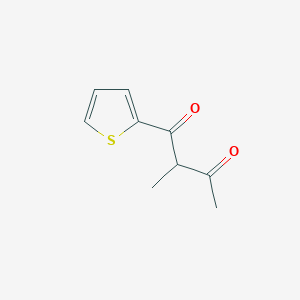

![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
